

Structural Confirmation of 3-(3-lodobenzoyl)-4methylpyridine Derivatives: A Comparative Analysis

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Compound of Interest		
Compound Name:	3-(3-lodobenzoyl)-4- methylpyridine	
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This guide provides a comparative analysis of the structural confirmation of **3-(3-lodobenzoyl)-4-methylpyridine** and its derivatives, targeting researchers, scientists, and professionals in drug development. Due to a lack of direct experimental data for the primary compound, this document leverages data from closely related analogs to provide a framework for its structural elucidation. The methodologies and spectral data presented herein are based on established techniques for the characterization of similar pyridine derivatives.

Executive Summary

The definitive structural confirmation of novel organic compounds is paramount in the field of medicinal chemistry and drug discovery. This guide outlines the standard analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, that are critical for the unambiguous determination of the chemical structure of **3-(3-lodobenzoyl)-4-methylpyridine** derivatives. By comparing spectral data from analogous compounds, we can predict the expected analytical outcomes for the title compound and provide a basis for its future synthesis and characterization.



Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize typical experimental data for compounds structurally related to **3-(3-lodobenzoyl)-4-methylpyridine**. This data serves as a reference for predicting the expected values for the title compound.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound/Fragme nt	¹H NMR (ppm)	¹³ C NMR (ppm)	Reference Compound
4-Methylpyridine	8.60 (d, 2H), 7.28 (d, 2H), 2.32 (s, 3H)	149.7, 138.2, 122.4, 21.2	4-Methylpyridine
3-lodobenzoyl moiety (predicted)	8.1 (t, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 7.3 (t, 1H)	195 (C=O), 142 (C-I), 138, 130, 128, 94 (C-I)	Substituted Benzophenones
2-(4- lodophenyl)quinoline	8.14 (d, 2H), 7.92- 7.67 (m, 7H), 7.56- 7.46 (m, 1H)	156.0, 148.2, 139.0, 137.9, 136.9, 129.8, 129.7, 129.2, 127.5, 127.2, 126.5, 118.4, 95.9	2-(4- lodophenyl)quinoline[1]

Table 2: Comparative Mass Spectrometry Data



Compound	Molecular Formula	[M+H]+ (Calculated)	[M+H]+ (Observed)	lonization Method	Reference Compound
3-(3- lodobenzoyl)- 4- methylpyridin e (predicted)	C13H10INO	323.98	-	ESI	-
2-(4- lodophenyl)q uinoline	C15H10IN	331.9936	331.9925	ESI	2-(4- lodophenyl)q uinoline[1]

Table 3: Comparative X-ray Crystallography Data

Compound	Crystal System	Space Group	Key Bond Lengths (Å)	Reference Compound
3-iodo-2-(4- methoxyphenyl)- 1-methyl- sulfonyl-2,3- dihydroquinolin- 4(1H)-one	-	-	C-I: ~2.1	3-iodo-2-(4- methoxyphenyl)- 1-methyl- sulfonyl-2,3- dihydroquinolin- 4(1H)-one[2]
Substituted 1,2,4- Triazolo[4',3':2,3] pyridazino[4,5- b]indole	Triclinic	P-1	-	Substituted 1,2,4- Triazolo[4',3':2,3] pyridazino[4,5- b]indole[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard for the structural elucidation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.
- 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to determine the accurate mass of the molecular ion. This allows for the confirmation of the elemental composition.[1]

Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This provides the precise three-dimensional arrangement of atoms in the molecule.[3]

Mandatory Visualization

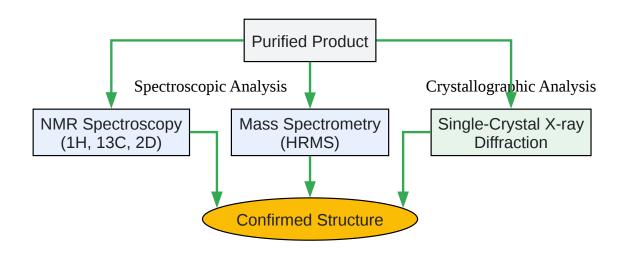
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of a novel compound like **3-(3-lodobenzoyl)-4-methylpyridine**.





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Caption: General synthetic workflow for **3-(3-lodobenzoyl)-4-methylpyridine**.



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Caption: Workflow for the structural confirmation of the target compound.

In conclusion, while direct experimental data for **3-(3-lodobenzoyl)-4-methylpyridine** is not currently available in the public domain, this guide provides a robust framework for its structural confirmation based on comparative data from analogous compounds and standard analytical protocols. The presented methodologies and expected data will be invaluable for researchers undertaking the synthesis and characterization of this and related novel chemical entities.

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